1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
Description
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and an acetylphenoxy group at the 1-position. Its molecular formula is estimated as C₂₀H₂₃N₃O₃ (molecular weight ≈ 353.42 g/mol). The oxadiazole ring enhances metabolic stability and binding affinity, while the phenoxyethanone group may contribute to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(13-24-16-6-2-1-3-7-16)22-10-4-5-14(12-22)11-17-20-19(21-25-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLYYRVFIDWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is a compound of interest due to its potential biological activities. The structural features, including the oxadiazole ring and the piperidine moiety, suggest diverse pharmacological properties. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.
Chemical Structure
The molecular formula for this compound is . The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for its biological activity.
The compound exhibits selective activity as a muscarinic receptor modulator. Specifically, it acts as a partial agonist at the M1 muscarinic receptor while showing antagonist properties at M2 and M3 receptors. This dual action can influence various physiological processes such as cognition and memory, making it a candidate for further investigation in neurological disorders .
Pharmacological Studies
Recent studies have highlighted the following biological activities of this compound:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The presence of the oxadiazole ring contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines. For instance, studies conducted on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound.
In Vivo Studies
Animal studies have provided insights into its pharmacokinetics and therapeutic effects. A notable study observed that administration of this compound improved cognitive function in mice subjected to stress-induced memory deficits. Behavioral tests indicated enhanced learning and memory capabilities post-treatment .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs, their molecular properties, and applications:
Pharmacological and Functional Comparisons
- Oxadiazole vs. Isoxazole Core : The target compound’s 1,2,4-oxadiazole ring (evident in ) offers greater metabolic stability compared to the isoxazole in , which may hydrolyze more readily in vivo.
- Substituent Effects: The 3-cyclopropyl group on the oxadiazole (target compound, ) enhances lipophilicity and may improve membrane permeability compared to the methyl-oxadiazole in .
- Biological Activity :
Physicochemical Properties
- Lipophilicity: The target compound’s cyclopropyl group and phenoxy moiety likely increase logP compared to ’s pyridine-oxadiazole.
- Solubility: The acetylphenoxy group may reduce aqueous solubility relative to ’s isoxazole-carboxamide.
Preparation Methods
Synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
The oxadiazole core is synthesized via cyclocondensation of cyclopropanecarbonyl hydrazide with trichloroacetonitrile under basic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Cyclopropanecarbonyl hydrazide | 1.0 eq | DMF, 0°C → RT, 12 hr |
| Trichloroacetonitrile | 1.2 eq | Nitrogen atmosphere |
| Triethylamine | 2.5 eq |
Yield : 68–72% after silica gel chromatography (hexane:EtOAc 4:1).
Piperidine Functionalization
The oxadiazole-methyl chloride undergoes nucleophilic substitution with piperidine:
Procedure
- Charge piperidine (1.5 eq) in anhydrous THF at −78°C
- Add oxadiazole-methyl chloride (1.0 eq) portionwise
- Warm to reflux for 6 hr
- Quench with saturated NaHCO₃, extract with DCM
Key Parameters
- Temperature Control : Below −70°C minimizes N-alkylation side products
- Solvent System : THF enhances nucleophilicity vs. DMF or DMSO
Characterization Data
Acylation with 2-Phenoxyacetyl Chloride
The piperidine-oxadiazole intermediate is acylated under Schotten-Baumann conditions:
Optimized Protocol
| Parameter | Value |
|---|---|
| Acyl chloride | 1.3 eq |
| Base | NaOH (2.0 M aqueous) |
| Solvent | Dichloromethane/H₂O |
| Reaction Time | 3 hr |
| Temperature | 0°C → RT |
Yield Enhancement Strategies
- Phase Transfer Catalysis : Tetrabutylammonium bromide (0.1 eq) increases rate by 40%
- Stepwise Addition : Incremental acyl chloride addition prevents dimerization
Alternative Synthetic Routes
Hydrazide Cyclization Approach
Adapting methodology from anticonvulsant oxadiazole syntheses:
- Prepare 3-(hydrazinecarbonyl)piperidine by treating piperidine-3-carboxylic acid with thionyl chloride followed by hydrazine hydrate
- Condense with cyclopropanecarbonyl chloride to form diacylhydrazine
- Cyclodehydration using POCl₃/PCl₅ mixture at 110°C
Comparative Yield Data
| Cyclizing Agent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 8 | 58 |
| PCl₅ | 130 | 5 | 63 |
| SOC₂ | 80 | 12 | 41 |
One-Pot Assembly
Patent-derived method for oxadiazole-containing pharmaceuticals:
Single-Vessel Process
- Simultaneous reaction of:
- Piperidine (1.0 eq)
- 2-Bromo-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanone (1.2 eq)
- Phenol (1.5 eq)
- Cs₂CO₃ (3.0 eq) in DMF at 80°C for 18 hr
Advantages
Critical Process Considerations
Oxadiazole Stability
The 1,2,4-oxadiazole ring demonstrates sensitivity to:
- Strong Acids : Ring opening occurs below pH 3
- High-Temperature Aprotic Solvents : Decomposition above 150°C in DMF
Stabilization Methods
Piperidine Conformational Effects
X-ray crystallographic data of analogous compounds reveals:
- Chair Preference : 85% population of chair conformation in solid state
- Axial Methyl Orientation : Minimizes 1,3-diaxial interactions with oxadiazole substituents
Analytical Characterization
Composite Spectroscopic Profile
Chromatographic Purity
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
